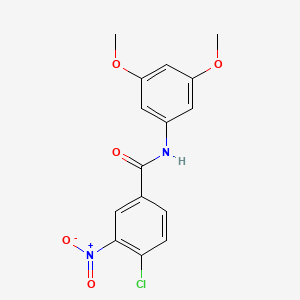![molecular formula C12H14N6O4 B5776768 6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. This compound is known for its unique properties, which make it an attractive candidate for further research and development. In
Wirkmechanismus
The mechanism of action of 6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. This compound selectively inhibits certain kinases, which can lead to the inhibition of cell growth and proliferation. The exact mechanism of action of 6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol are still being studied. However, it has been shown to have anti-cancer properties, which may be due to its ability to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to selectively inhibit certain kinases, which can lead to changes in cell signaling pathways and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol in lab experiments is its selectivity for certain kinases, which can lead to more precise and targeted experiments. Additionally, this compound has been shown to have anti-cancer properties, which may be useful in cancer research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol. One area of research could focus on further understanding the mechanism of action of this compound, which could lead to the development of more targeted and effective drugs. Additionally, more research could be done on the potential applications of this compound in various fields, including pharmacology, biochemistry, and medicinal chemistry. Finally, more studies could be done to determine the toxicity and safety of this compound, which could help to inform its use in future experiments and potential clinical applications.
Conclusion:
6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties, including its selectivity for certain kinases and its anti-cancer properties, make it an attractive candidate for further research and development. While there is still much to learn about this compound, it has the potential to lead to the development of more targeted and effective drugs, as well as a better understanding of cell signaling pathways and gene expression.
Synthesemethoden
The synthesis of 6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol involves the reaction of 4-morpholinyl-1,3,5-triazine-2-carboxylic acid with 2-chloro-3-pyridazinol in the presence of a suitable base. The resulting product is then purified by column chromatography to obtain the desired compound. This synthesis method has been reported in various scientific publications, and it is a reliable and efficient way to obtain 6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol.
Wissenschaftliche Forschungsanwendungen
6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol has been widely used in scientific research due to its potential applications in various fields. In pharmacology, this compound has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, 6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol has been used as a tool to study protein kinase signaling pathways, as it can selectively inhibit certain kinases. In medicinal chemistry, this compound has been studied for its potential use as a drug candidate for various diseases, including cancer and neurological disorders.
Eigenschaften
IUPAC Name |
3-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)oxy]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O4/c1-20-11-13-10(18-4-6-21-7-5-18)14-12(15-11)22-9-3-2-8(19)16-17-9/h2-3H,4-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVQCMLXRGYPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)OC3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-Methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

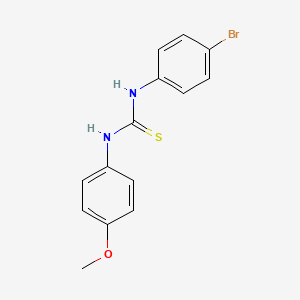
![6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5776713.png)
amino]carbonyl}amino)benzoate](/img/structure/B5776719.png)
![N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B5776730.png)
![4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5776733.png)
![2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)

![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5776752.png)
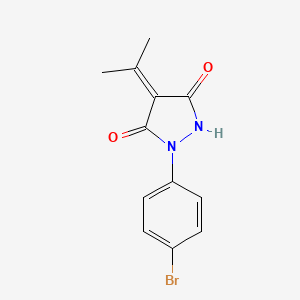
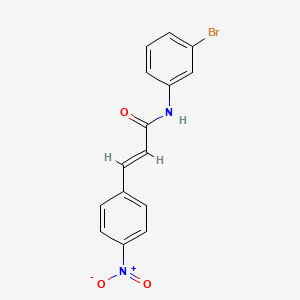
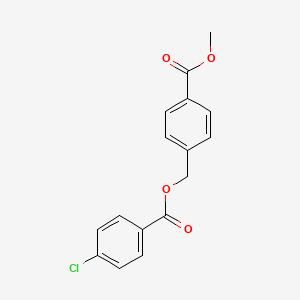
![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)
